2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone in the presence of a suitable catalyst. For example, the condensation of 2-aminopyridine with 3-fluorobenzaldehyde in the presence of a Lewis acid catalyst such as BF3·Et2O can yield the desired product . Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and environmentally benign solvents to ensure operational simplicity and high atom economy . The use of metal-free or green catalytic systems is also emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups
Scientific Research Applications
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects . Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine: Similar structure with a different position of the fluorine atom.
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a methoxy group .
Uniqueness
2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the fluorine atom at the 3-position and the methoxy group at the 6-position can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChI Key |
JIEKKDKRGRAVFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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